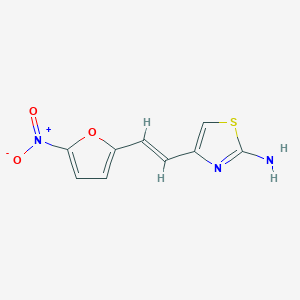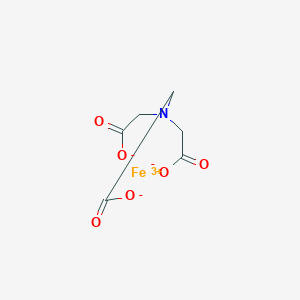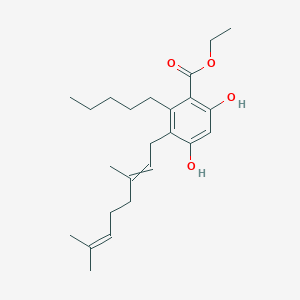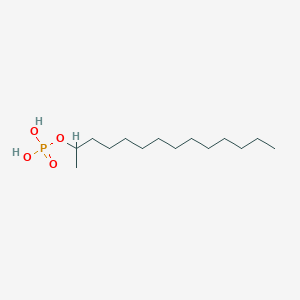
Dodecylethylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecylethylphosphate (DEP) is an organic compound that belongs to the class of phosphate esters. It is widely used in various industries as a plasticizer, solvent, and flame retardant. DEP is also used as an additive in lubricants, coatings, and adhesives. In recent years, DEP has gained attention in scientific research due to its potential applications in various fields, including biomedical research, environmental science, and material science.
科学的研究の応用
Dodecylethylphosphate has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, Dodecylethylphosphate has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes. In environmental science, Dodecylethylphosphate has been studied as a potential alternative to traditional solvents and plasticizers, which are known to be toxic and harmful to the environment. In material science, Dodecylethylphosphate has been used as a flame retardant and plasticizer in the production of various materials, such as polymers and coatings.
作用機序
The mechanism of action of Dodecylethylphosphate is not fully understood. However, it is believed that Dodecylethylphosphate exerts its effects by modulating various signaling pathways in cells. In particular, Dodecylethylphosphate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Dodecylethylphosphate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Dodecylethylphosphate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dodecylethylphosphate can inhibit the proliferation of cancer cells and induce apoptosis. Dodecylethylphosphate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, Dodecylethylphosphate has been shown to have neuroprotective effects and to improve cognitive function. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
Dodecylethylphosphate has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to handle and use. Dodecylethylphosphate is also readily available and relatively inexpensive. However, Dodecylethylphosphate has some limitations. It has a low boiling point, which can make it difficult to work with in certain experimental conditions. Additionally, Dodecylethylphosphate can interfere with certain analytical techniques, such as gas chromatography.
将来の方向性
There are several future directions for research on Dodecylethylphosphate. In biomedical research, Dodecylethylphosphate could be further studied as a potential anti-cancer agent and drug delivery agent. In environmental science, Dodecylethylphosphate could be studied as a potential alternative to traditional solvents and plasticizers. In material science, Dodecylethylphosphate could be further studied as a flame retardant and plasticizer in the production of various materials. Additionally, more research is needed to fully understand the mechanisms underlying the effects of Dodecylethylphosphate on cells and organisms.
Conclusion:
In conclusion, Dodecylethylphosphate is an organic compound with potential applications in various fields of scientific research. It is synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. Dodecylethylphosphate has been extensively studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied as a potential alternative to traditional solvents and plasticizers. Dodecylethylphosphate has several advantages for use in laboratory experiments, including its stability and non-toxicity. However, it also has some limitations, such as its low boiling point. Future research on Dodecylethylphosphate could focus on its potential applications in biomedical research, environmental science, and material science.
合成法
Dodecylethylphosphate can be synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or pyridine. The resulting product is a clear, colorless liquid with a characteristic odor.
特性
CAS番号 |
17351-51-8 |
|---|---|
製品名 |
Dodecylethylphosphate |
分子式 |
C14H31O4P |
分子量 |
294.37 g/mol |
IUPAC名 |
tetradecan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18-19(15,16)17/h14H,3-13H2,1-2H3,(H2,15,16,17) |
InChIキー |
PKDGCZDUEYKNSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
正規SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
同義語 |
dodecyl ethyl phosphate dodecylethylphosphate dodecylethylphosphate, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
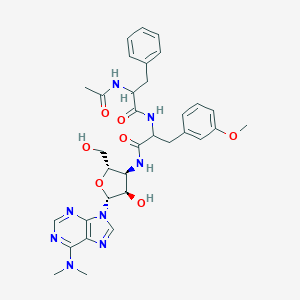
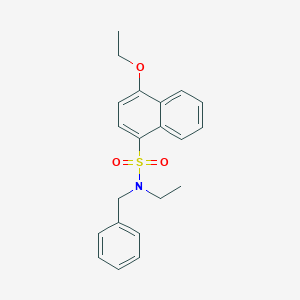
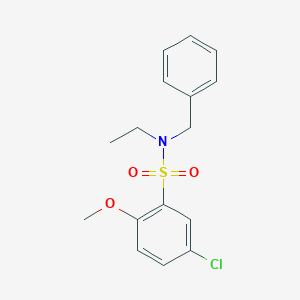
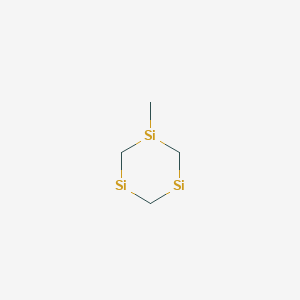
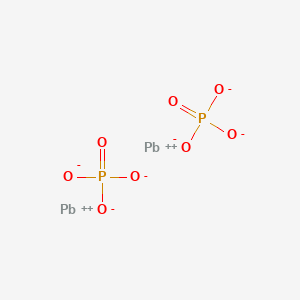
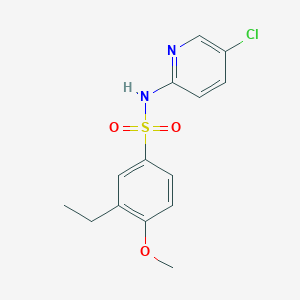
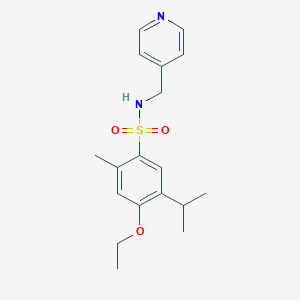
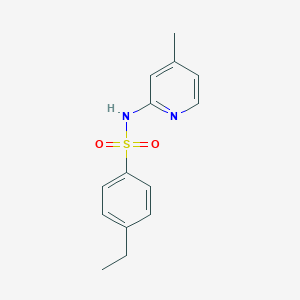
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
